molecular formula C14H9Cl2N3O2 B10966016 [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](1H-pyrazol-1-yl)methanone

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](1H-pyrazol-1-yl)methanone

Cat. No.: B10966016
M. Wt: 322.1 g/mol
InChI Key: IZBXTDSIRKTMGN-UHFFFAOYSA-N
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Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl-isoxazole ring, and a pyrazole moiety

Properties

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrazol-1-ylmethanone

InChI

InChI=1S/C14H9Cl2N3O2/c1-8-11(14(20)19-7-3-6-17-19)13(18-21-8)12-9(15)4-2-5-10(12)16/h2-7H,1H3

InChI Key

IZBXTDSIRKTMGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE typically involves multiple steps, starting with the preparation of the dichlorophenyl and methyl-isoxazole intermediates. These intermediates are then coupled with the pyrazole moiety under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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